molecular formula C26H48O2 B12748876 Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester CAS No. 3681-73-0

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester

Cat. No.: B12748876
CAS No.: 3681-73-0
M. Wt: 392.7 g/mol
InChI Key: CRFQQFDSKWNZIZ-YYDJUVGSSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2E)-3,7-dimethylocta-2,6-dien-1-yl hexadecanoate , which reflects its esterified structure derived from hexadecanoic acid (palmitic acid) and the terpene alcohol geraniol. The naming conventions adhere to the following principles:

  • Parent carboxylic acid : Hexadecanoic acid (16-carbon chain).
  • Ester group : The alcohol moiety is (2E)-3,7-dimethylocta-2,6-dien-1-yl, a monoterpene derivative with two methyl groups at positions 3 and 7 and conjugated double bonds at positions 2 and 6. The E configuration specifies the trans geometry of the double bond at position 2.

The structural representation (Figure 1) highlights:

  • A saturated 16-carbon acyl chain (hexadecanoyl) linked via an ester bond to an unsaturated 10-carbon terpene alcohol (geranyl group).
  • The geranyl moiety’s conjugated diene system, which contributes to the compound’s reactivity and applications in fragrance chemistry.

SMILES Notation :
CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₄₈O₂ denotes 26 carbon atoms, 48 hydrogen atoms, and 2 oxygen atoms. The molecular weight is calculated as follows:

Component Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 26 12.01 312.26
Hydrogen 48 1.008 48.38
Oxygen 2 16.00 32.00
Total 392.64

This matches experimental values reported in CAS Common Chemistry (392.66 g/mol) and ChemNet (392.6581 g/mol).

CAS Registry Number and EC Classification

The compound is uniquely identified by the following regulatory codes:

  • CAS Registry Number : 3681-73-0.
  • EC Number : 421-370-3, assigned under the European Inventory of Existing Commercial Chemical Substances (EINECS).

These identifiers facilitate precise tracking in chemical inventories, regulatory compliance, and safety assessments.

Synonyms and Common Denominators in Chemical Literature

The compound is referenced under multiple synonyms across scientific and industrial contexts (Table 1).

Table 1 : Synonyms and Associated Sources

Synonym Source Index
Geranyl palmitate
(E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
trans-2,6-Octadien-1-ol, 3,7-dimethyl-palmitate
Hexadecanoic acid, (E)-3,7-dimethyl-2,6-octadienyl ester
Hexarose

The term geranyl palmitate is predominant in cosmetic and fragrance industries, emphasizing its biological origin from geraniol and palmitic acid.

Structural and Functional Implications

The compound’s bifunctional structure—a long-chain fatty acid esterified to a terpene alcohol—imparts unique physicochemical properties. The saturated acyl chain enhances lipid solubility, while the geranyl group introduces rigidity and conjugation, influencing volatility and interaction with organic matrices. These characteristics underscore its utility in applications ranging from flavoring agents to plasticizers.

Properties

CAS No.

3681-73-0

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] hexadecanoate

InChI

InChI=1S/C26H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(27)28-23-22-25(4)20-18-19-24(2)3/h19,22H,5-18,20-21,23H2,1-4H3/b25-22+

InChI Key

CRFQQFDSKWNZIZ-YYDJUVGSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Direct Esterification

The most straightforward method to prepare this compound is the direct esterification of hexadecanoic acid with (2E)-3,7-dimethyl-2,6-octadien-1-ol (geraniol). This process typically involves:

  • Reagents: Hexadecanoic acid and geraniol in stoichiometric or slight excess amounts.
  • Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids to promote ester bond formation.
  • Conditions: Heating under reflux with removal of water to drive the equilibrium toward ester formation.
  • Solvents: Non-polar solvents like toluene or solvent-free conditions can be used to facilitate the reaction and water removal.

This method is classical and widely used due to its simplicity and availability of starting materials. The reaction can be monitored by chromatographic techniques such as HPLC or GC-MS to confirm the formation of the ester.

Enzymatic Esterification

An alternative, more environmentally friendly method involves enzymatic catalysis using lipases:

  • Enzyme: Lipase from Candida antarctica or other microbial sources.
  • Substrates: Hexadecanoic acid and geraniol.
  • Conditions: Mild temperatures (30–60°C), solvent-free or in organic solvents like hexane or isooctane.
  • Advantages: High regio- and stereoselectivity, mild reaction conditions, and fewer by-products.

This method is particularly useful for producing enantiomerically pure esters and is gaining traction in green chemistry applications.

Transesterification

Transesterification involves exchanging the ester group of an existing ester with geraniol:

This method can be advantageous when methyl or ethyl esters of hexadecanoic acid are more readily available or cheaper than the free acid.

Data Table: Summary of Preparation Methods

Method Starting Materials Catalyst/Enzyme Conditions Advantages References
Direct Esterification Hexadecanoic acid + Geraniol Acid catalysts (H2SO4, p-TSA) Reflux heating, water removal Simple, widely used
Enzymatic Esterification Hexadecanoic acid + Geraniol Lipase (e.g., Candida antarctica) Mild temp, solvent or solvent-free Green, selective, mild conditions
Transesterification Methyl/ethyl hexadecanoate + Geraniol Acid/base catalyst or lipase Reflux or mild enzymatic Uses ester precursors, flexible
Microencapsulation Ester + polymer shell materials Polymerization initiators Emulsion polymerization Controlled release, stability

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Transesterification: Alcohols and acid or base catalysts.

Major Products

    Hydrolysis: Hexadecanoic acid and geraniol.

    Reduction: Hexadecanol and geraniol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC). A study demonstrated that this compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacology

Potential Therapeutic Uses

Research indicates that hexadecanoic acid derivatives exhibit biological activity that may be leveraged for therapeutic purposes. For instance, certain esters of this compound have shown potential anti-inflammatory properties. The esterification process can modify the pharmacokinetic profiles of the parent acids, enhancing their bioavailability and therapeutic efficacy. However, comprehensive studies are still needed to establish specific therapeutic applications and mechanisms of action.

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including esterification and transesterification processes. This property is particularly useful in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Industrial Applications

Food and Fragrance Industry

The compound is also utilized within the food and fragrance industries due to its pleasant odor profile. It can be found in flavoring agents and fragrances where it contributes to the overall sensory experience of products. Its stability and compatibility with other compounds make it an attractive choice for formulations.

Case Study 1: Analytical Method Development

A notable case involved the development of an HPLC method for analyzing hexadecanoic acid derivatives in herbal extracts. The study highlighted the efficiency of using a Newcrom R1 HPLC column under optimized conditions to achieve high-resolution separation of target compounds from complex matrices .

In another research effort, scientists investigated the anti-inflammatory effects of hexadecanoic acid derivatives on cultured human cells. The results indicated a significant reduction in pro-inflammatory cytokine production when treated with specific concentrations of the esterified compound, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Geranyl esters share a common (2E)-3,7-dimethyl-2,6-octadienyl backbone but differ in the carboxylic acid component. Key analogues include:

Compound Name CAS Number Acid Component Source/Application Reference
(E)-Butanoic acid 3,7-dimethyl-2,6-octadienyl ester 106-29-6 Butanoic acid Emitted by IPJ plants (pepper) as a volatile
Geranyl isovalerate (3-methylbutanoate) 109-20-6 3-Methylbutanoic acid Synthetic reference compound; floral/fruity aroma
Geranyl 2-methyl butanoate 68705-63-5 2-Methylbutanoic acid Synthetic reference compound
Geranyl valerate (pentanoate) 10402-47-8 Pentanoic acid Used in fragrance formulations
(Z)-Heptanoic acid, 3,7-dimethyl-2,6-octadienyl ester N/A Heptanoic acid Reported in alkaloid studies

Key Differences :

  • Chain Length: The hexadecanoic acid moiety (C16) confers higher molecular weight (MW: ~354.5 g/mol) compared to shorter-chain analogues (e.g., geranyl butanoate, MW: 238 g/mol).
  • Polarity : Longer fatty acid chains increase hydrophobicity, affecting solubility and volatility.

Physicochemical Comparison

Property Hexadecanoic Acid Geranyl Ester Geranyl Butanoate Geranyl Valerate
Molecular Formula C₂₄H₄₂O₂ C₁₅H₂₆O₂ C₁₅H₂₆O₂
Molecular Weight ~354.5 g/mol 238 g/mol 238 g/mol
Boiling Point High (estimated >300°C) ~245°C ~260°C
Volatility Low (long-chain ester) Moderate Moderate
Natural Occurrence Not detected Pepper plants Synthetic

Q & A

Q. How does the compound’s stereochemistry influence its bioactivity and metabolic fate in vivo?

  • Methodological Answer : Compare (2E)- and (2Z)-isomers in cell-based assays (e.g., IC50_{50} values for antifungal activity). Use stable isotope tracers (e.g., 2H^2H-labeled ester) and LC-MS/MS to track metabolic pathways in rodent models. Stereochemical retention during β-oxidation can be assessed via chiral HPLC .

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